(S, R, S)-AHPC-PEG8-acid is a specialized compound classified as a protein degrader building block. It plays a crucial role in the synthesis of molecules for targeted protein degradation, particularly in the development of proteolysis-targeting chimeras (PROTACs). This compound features a von Hippel-Lindau (VHL)-recruiting ligand and a polyethylene glycol (PEG) crosslinker with an acid functional group. The presence of the acid allows for the formation of amide bonds with amine-tagged biomolecules, facilitating the rapid generation of PROTAC libraries that can vary in crosslinker length and composition, as well as E3 ligase ligand types. The PEG spacer enhances the aqueous solubility of the compound, making it more versatile in biological applications .
(S, R, S)-AHPC-PEG8-acid is sourced from various chemical suppliers specializing in biochemicals and reagents for research purposes. It is classified under chemical compounds used in drug discovery and development, particularly within the realm of targeted therapies that leverage protein degradation mechanisms to modulate cellular functions .
The synthesis of (S, R, S)-AHPC-PEG8-acid typically involves several key steps:
Technical details regarding specific reaction conditions, such as temperature, solvent choice, and reaction time, are critical for optimizing yield and purity but are often proprietary to manufacturers .
The molecular structure of (S, R, S)-AHPC-PEG8-acid can be described by its molecular formula and a molecular weight of approximately 980.2 g/mol. The structure consists of a central PEG chain flanked by functional groups including the VHL ligand and an acid group.
The compound is characterized by high purity levels (typically above 95%) and is often stored at low temperatures (-20°C) to maintain stability .
(S, R, S)-AHPC-PEG8-acid participates in several key chemical reactions:
These reactions are facilitated by the reactivity of the acid group and are crucial for developing complex biomolecular constructs .
The mechanism of action for (S, R, S)-AHPC-PEG8-acid revolves around its role in PROTAC technology. Once incorporated into a PROTAC molecule:
This targeted approach allows for selective modulation of protein levels within cells, providing a powerful tool for therapeutic intervention in various diseases .
Relevant analyses often include spectroscopic methods (e.g., NMR, MS) to confirm structure and purity .
(S, R, S)-AHPC-PEG8-acid has significant applications in scientific research:
PROteolysis TArgeting Chimeras (PROTACs) represent a revolutionary shift from occupancy-based pharmacology to event-driven targeted protein degradation (TPD). First conceptualized in 2001 by Crews and Deshaies, early PROTACs like Protac-1 utilized peptide-based E3 ligase ligands and flexible alkyl linkers to degrade methionine aminopeptidase-2 (MetAP-2) in vitro [3] [10]. These pioneers faced limitations including poor cell permeability and proteolytic instability due to high molecular weight and peptidic components. The field advanced significantly with the discovery of small-molecule E3 ligands (e.g., nutlin-3 for MDM2 in 2008; VHL and CRBN ligands post-2010), enabling heterobifunctional degraders with enhanced pharmacokinetic profiles [8] [10].
(S,R,S)-AHPC-PEG8-acid epitomizes modern PROTAC design, integrating the second-generation VHL ligand (S,R,S)-AHPC—a derivative of VH032 with nanomolar affinity for Von Hippel-Lindau (VHL) E3 ligase—connected via an octaethylene glycol (PEG8) linker to a carboxylic acid terminus [1] [7]. This evolution addresses historical challenges by replacing peptidic moieties with synthetic linkers, improving metabolic stability and cellular uptake while retaining degradation efficacy. Clinical successes like ARV-471 (ER degrader) underscore the translational potential of such optimized PROTAC scaffolds [8] [9].
Table 1: Key Milestones in PROTAC Evolution
Year | Development | Significance |
---|---|---|
2001 | Protac-1 (peptide-based) | Proof-of-concept for UPS-mediated degradation [3] |
2008 | First small-molecule PROTAC (MDM2-recruiting) | Improved cell permeability [10] |
2015 | MZ1 (VHL/CRBN-based PROTACs) | Demonstrated ternary complex selectivity [8] |
2020s | (S,R,S)-AHPC-PEG8-acid derivatives | Linker-optimized degraders with enhanced solubility [1] [7] |
The efficacy of (S,R,S)-AHPC-PEG8-acid hinges on its high-affinity recruitment of VHL, a substrate receptor within the Cullin-2 RING E3 ligase (CRL2^VHL) complex. VHL recognizes hydroxyproline residues in hypoxia-inducible factors (HIFs), a binding pocket exploited by (S,R,S)-AHPC [7] [8]. Upon forming a ternary complex—POI:(S,R,S)-AHPC-PEG8-acid:VHL—the PROTAC triggers lysine ubiquitination of the target protein, marking it for 26S proteasomal degradation [6] [9].
Critical to this mechanism is the cooperative stability of the ternary complex. Structural studies reveal that (S,R,S)-AHPC anchors VHL via hydrogen bonds with Ser111/His110 and hydrophobic interactions with Tyr98/Tyr112, while the PEG8 linker allows spatial flexibility for POI engagement [7]. This balance minimizes entropy penalties upon complex formation. Notably, replacing (S,R,S)-AHPC with its inactive epimer (S,S,S)-AHPC reduces degradation efficiency by >35%, underscoring the ligand’s stereospecificity [7]. Compared to CRBN-based PROTACs (e.g., thalidomide derivatives), VHL recruiters like (S,R,S)-AHPC offer tissue-specific expression advantages, potentially mitigating off-target effects [8] [9].
Table 2: Ternary Complex Formation Metrics for (S,R,S)-AHPC Derivatives
PROTAC | Kd (VHL Binding, nM) | Ternary Complex Half-life | Degradation Efficiency (Dmax) |
---|---|---|---|
(S,R,S)-AHPC-PEG8-acid | 185 [1] | 8.2 min [7] | >90% [1] |
(S,S,S)-AHPC-PEG8-acid | >1000 [7] | <2 min [7] | 65% [7] |
Peptide-based VHL ligand | 4200 [8] | Undetectable | 40% [8] |
Linker engineering critically influences PROTAC bioavailability, ternary complex topology, and degradation potency. (S,R,S)-AHPC-PEG8-acid employs an octaethylene glycol (PEG8) spacer that bridges the VHL ligand and a carboxylic acid group (reactive with amine-containing warheads) [1] [5]. Key linker attributes include:
Recent work highlights linker metabolic vulnerabilities. For example, ether-oxygen bonds in PEG chains undergo hepatic oxidation, generating warhead-competing metabolites that diminish degradation in vivo [7]. This necessitates strategies like incorporating propyl ethers or piperazine rings to enhance stability. Additionally, the carboxylic acid terminus enables modular conjugation to diverse POI ligands (e.g., kinase inhibitors or nuclear receptor antagonists), accelerating PROTAC diversification [1] [5].
Table 3: Impact of Linker Composition on PROTAC Performance
Linker Type | PROTAC Example | Aqueous Solubility | DC50 | Metabolic Stability |
---|---|---|---|---|
PEG8 | (S,R,S)-AHPC-PEG8-acid | >10 mg/mL [1] | 74 nM [6] | Moderate [7] |
Alkyl (C8) | Early PROTACs | <0.1 mg/mL [4] | 5 µM [4] | Low |
Piperazine | AZ’6421 [7] | 2 mg/mL [7] | 0.3 nM [7] | High |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7